2,4-Dimethylpiperidine hydrochloride

Description

Properties

IUPAC Name |

2,4-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-3-4-8-7(2)5-6;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWYEICTMCDWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705266 | |

| Record name | 2,4-Dimethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91846-47-8 | |

| Record name | 2,4-Dimethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Dimethylpiperidine Hydrochloride for Advanced Research

Abstract

This document provides an in-depth technical overview of 2,4-dimethylpiperidine hydrochloride (C₇H₁₆ClN), a pivotal heterocyclic amine derivative utilized in synthetic chemistry. With a focus on its core physicochemical properties, particularly its molecular weight, this guide is intended for researchers, scientists, and professionals in drug development. We will explore the compound's structural nuances, stereoisomerism, synthesis, and analytical characterization, providing field-proven insights and detailed protocols. The causality behind experimental choices is explained to ensure a robust understanding and application in a laboratory setting.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound is the salt form of the parent amine, 2,4-dimethylpiperidine, which enhances its stability and handling characteristics. The hydrochloride form is typically a crystalline solid, which is more convenient for weighing and dispensing compared to the often-volatile free base.

The precise molecular weight is critical for stoichiometric calculations in reaction planning and for accurate interpretation of mass spectrometry data. The molecular weight is calculated based on the chemical formula C₇H₁₆ClN, using the atomic weights of its constituent atoms.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆ClN | [1] |

| Molecular Weight | 149.66 g/mol | [1][2] |

| Monoisotopic Mass | 149.0971272 Da | [1] |

| CAS Number | 91846-47-8 | [1][3] |

| Synonyms | 2,4-Lupetidine HCl, 2,4-dimethylpiperidine;hydrochloride | [1] |

| Appearance | White to off-white crystalline solid (typical) | |

| Storage | Room temperature, in a dry, well-ventilated place | [3][4] |

Molecular Structure and Stereoisomerism

The structure of 2,4-dimethylpiperidine features a six-membered piperidine ring with methyl groups at the 2 and 4 positions. This substitution pattern introduces two chiral centers, leading to the possibility of multiple stereoisomers (diastereomers and enantiomers). The relative stereochemistry of the methyl groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.

The cis isomer has both methyl groups on the same side of the ring's plane, while the trans isomer has them on opposite sides. Each of these diastereomers exists as a pair of enantiomers. For instance, (2S,4S)-2,4-dimethylpiperidine and (2R,4R)-2,4-dimethylpiperidine are enantiomers of one trans configuration.[5][6][7] It is imperative for researchers, particularly in drug discovery, to use the specific stereoisomer required for their application, as different isomers can have vastly different pharmacological profiles.

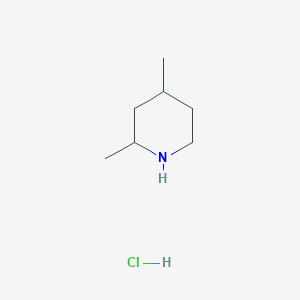

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of substituted piperidines is a well-established area of organic chemistry.[8][9] A common and robust method involves the catalytic hydrogenation of the corresponding substituted pyridine precursor, in this case, 2,4-dimethylpyridine (2,4-lutidine). The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

The choice of catalyst and reaction conditions for the hydrogenation is critical to control the diastereoselectivity of the product.[10] For instance, certain heterogeneous catalysts like rhodium on carbon (Rh/C) can favor the formation of the cis isomer under specific conditions.[10]

Experimental Protocol: Synthesis via Pyridine Hydrogenation

This protocol is a self-validating system; successful execution relies on careful control of each step to ensure high yield and purity.

-

Reaction Setup: A solution of 2,4-dimethylpyridine in a suitable solvent (e.g., methanol or acetic acid) is placed in a high-pressure reactor (Parr hydrogenator).

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C or Platinum(IV) oxide) is added under an inert atmosphere (e.g., Nitrogen or Argon). Causality: The inert atmosphere prevents potential side reactions and ensures catalyst activity.

-

Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated at a controlled temperature (e.g., 50-80°C) until hydrogen uptake ceases, indicating reaction completion. Insight: Monitoring pressure drop provides a real-time indication of reaction progress.

-

Workup: The reactor is cooled and depressurized. The catalyst is carefully filtered off through a pad of Celite. Trustworthiness: Complete removal of the pyrophoric catalyst is crucial for safety and product purity.

-

Salt Formation: The filtrate containing the 2,4-dimethylpiperidine free base is cooled in an ice bath. A solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) is added dropwise with stirring.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum. Validation: Purity can be initially assessed by melting point determination and confirmed by analytical techniques.

Caption: General workflow for the synthesis of 2,4-Dimethylpiperidine HCl.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemistry of the synthesized compound. A multi-technique approach is standard practice in the field.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals confirm the connectivity of the molecule and the relative stereochemistry of the methyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. For this compound, the expected molecular ion for the free base (C₇H₁₅N) would be observed in positive ion mode.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity.[11] The sample is typically neutralized to the free base before injection. The retention time is characteristic of the compound, and the mass spectrum serves as a fingerprint for identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine purity, especially for non-volatile impurities.[12] Chiral HPLC columns can be employed to separate and quantify the different enantiomers.

Protocol: Purity Assessment by GC-MS

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol. Add one drop of a suitable base (e.g., 1M NaOH) to convert the salt to the volatile free base.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Method: Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any solvent or impurities.

-

MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 35-200) in electron ionization (EI) mode.

-

Data Analysis: Identify the peak corresponding to 2,4-dimethylpiperidine by its characteristic retention time and mass spectrum. Calculate purity based on the peak area percentage relative to all detected peaks.

Caption: A multi-technique workflow for analytical validation.

Applications in Research and Drug Development

Piperidine scaffolds are among the most important building blocks in medicinal chemistry, present in numerous approved pharmaceuticals.[8][13][14] 2,4-Dimethylpiperidine, as a chiral, substituted piperidine, serves as a valuable fragment for creating molecules with specific three-dimensional geometries, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[10]

Its applications include:

-

Scaffold for Active Pharmaceutical Ingredients (APIs): Used in the synthesis of novel compounds for various therapeutic areas, including oncology, neuroscience, and infectious diseases.[13][15]

-

Chiral Ligands and Catalysts: The parent amine can be used to synthesize chiral ligands for asymmetric catalysis.

-

Fragment-Based Drug Discovery (FBDD): The defined stereochemistry and 3D shape of 2,4-dimethylpiperidine make it an attractive fragment for FBDD campaigns, which aim to build potent drug candidates from smaller, low-complexity molecules.[10]

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound and its parent amine. The parent compound, 2,4-dimethylpiperidine, is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[4][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.[4][16]

-

Spill & Disposal: In case of a spill, follow established laboratory procedures for containment and cleanup. Dispose of the chemical in accordance with local, state, and federal regulations.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- CP Lab Safety. (n.d.). 2, 4-Dimethylpiperidine, HCl, min 95%, 1 gram.

- CORE. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.

- Cheméo. (n.d.). Chemical Properties of 2,4-Dimethyl piperidine (CAS 6287-19-0).

- PubChem. (n.d.). (2S,4S)-2,4-dimethylpiperidine hydrochloride. National Center for Biotechnology Information.

- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- PubChem. (n.d.). 2,6-Dimethylpiperidine hydrochloride. National Center for Biotechnology Information.

- Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- Organic & Biomolecular Chemistry. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Royal Society of Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of piperidines.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.

- PubChem. (n.d.). (2S,4S)-2,4-dimethylpiperidine. National Center for Biotechnology Information.

- RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

- PubChem. (n.d.). Dimethyl-2,4-piperidindion. National Center for Biotechnology Information.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- RSC Publishing. (n.d.). Analytical Methods.

- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6.

Sources

- 1. This compound | C7H16ClN | CID 53487126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. (2S,4S)-2,4-dimethylpiperidine hydrochloride | C7H16ClN | CID 13239015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S,4S)-2,4-dimethylpiperidine | C7H15N | CID 7230000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arctomsci.com [arctomsci.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine synthesis [organic-chemistry.org]

- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. fznh.ukim.edu.mk [fznh.ukim.edu.mk]

- 13. ijnrd.org [ijnrd.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Page loading... [wap.guidechem.com]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Synthesis, Conformation, and Characterization of cis- and trans-2,4-Dimethylpiperidine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Piperidine Stereoisomers

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in thousands of pharmaceutical agents and natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides a robust three-dimensional framework ideal for orienting functional groups to interact with biological targets. The introduction of substituents, such as in 2,4-dimethylpiperidine, gives rise to stereoisomers—specifically cis and trans diastereomers—which possess distinct spatial arrangements and, consequently, unique physicochemical and pharmacological profiles.[4][5]

For drug development professionals, mastering the stereochemical landscape of a molecule is not an academic exercise; it is a prerequisite for rational drug design. The subtle difference between a cis and trans configuration can dramatically alter a compound's binding affinity, selectivity, metabolic stability, and overall efficacy. This guide provides a comprehensive technical exploration of the cis and trans isomers of 2,4-dimethylpiperidine, moving from stereocontrolled synthesis to in-depth conformational analysis and definitive spectroscopic characterization. Our focus is on the underlying principles and causal mechanisms, offering field-proven insights to empower researchers in their synthetic and analytical endeavors.

Part 1: Stereocontrolled Synthesis and Isomer Interconversion

The primary and most direct route to 2,4-dimethylpiperidine is the catalytic hydrogenation of the readily available aromatic precursor, 2,4-lutidine (2,4-dimethylpyridine). The stereochemical outcome of this reaction is governed by the mechanism of heterogeneous catalysis, which predictably favors the formation of the cis isomer.

Kinetic vs. Thermodynamic Control in Synthesis

Causality of Stereoselection in Hydrogenation: The catalytic hydrogenation of a substituted pyridine typically proceeds via adsorption of the aromatic ring onto the catalyst surface (e.g., Platinum, Rhodium).[6] The delivery of hydrogen atoms occurs from the catalyst face in a syn-addition. The pyridine ring preferentially adsorbs via its less sterically hindered face, leading to the formation of the all-cis product as the major kinetic isomer.[5][7][8]

Thermodynamic Isomerization (Epimerization): The cis isomer, while kinetically favored, is not the most thermodynamically stable configuration. The trans isomer can be obtained through a subsequent base-mediated epimerization. This process involves the reversible removal of a proton alpha to the nitrogen or a ring carbon, leading to an equilibrium that is driven towards the formation of the more stable trans diastereomer.[4][9]

Caption: Synthetic workflow for obtaining cis- and trans-2,4-dimethylpiperidine.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,4-Lutidine (Yielding cis-isomer)

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 2,4-lutidine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.[7]

-

Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adam's catalyst, 0.02 eq) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-70 bar.[7]

-

Reaction: Stir the mixture vigorously at room temperature for 6-12 hours, monitoring hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Basify the filtrate with a strong base (e.g., NaOH) to pH > 12 and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will be enriched in the cis-isomer. Purification can be achieved by distillation or column chromatography.

Protocol 2: Base-Mediated Epimerization (Converting cis to trans)

-

Reaction Setup: Dissolve the cis-enriched 2,4-dimethylpiperidine (1.0 eq) in an inert solvent like tetrahydrofuran (THF) or toluene in a flask equipped with a reflux condenser.

-

Base Addition: Add a strong base, such as potassium tert-butoxide (KOtBu, 1.1 eq), to the solution.[4][9]

-

Equilibration: Heat the mixture to reflux and maintain for 4-8 hours to allow the mixture to reach thermodynamic equilibrium.

-

Workup: Cool the reaction to room temperature and carefully quench with water.

-

Isolation: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The resulting mixture will be enriched in the thermodynamically more stable trans-isomer, which can be purified by chromatography.

Part 2: Conformational Analysis: The Structural Basis of Isomer Identity

The functional properties of the 2,4-dimethylpiperidine isomers are a direct consequence of their preferred three-dimensional structures. Like cyclohexane, the piperidine ring adopts a low-energy chair conformation to minimize angular and torsional strain.[10] The orientation of the two methyl groups on this chair framework defines the stability and shape of each isomer.

trans-2,4-Dimethylpiperidine: A Conformationally Locked System

The trans isomer can theoretically exist in two chair conformations: a diequatorial (2e,4e) form and a diaxial (2a,4a) form.

-

Diequatorial (2e,4e): Both methyl groups occupy equatorial positions, minimizing steric hindrance. This is a low-energy, stable conformation.

-

Diaxial (2a,4a): Both methyl groups occupy axial positions. This conformation is highly disfavored due to severe 1,3-diaxial steric interactions between the methyl groups and the axial hydrogens on the ring.

cis-2,4-Dimethylpiperidine: A Dynamic Equilibrium

The cis isomer also exists as an equilibrium between two distinct chair conformations, which can readily interconvert via a ring-flip.

-

Conformer A (2a,4e): Features an axial methyl group at C-2 and an equatorial methyl group at C-4.

-

Conformer B (2e,4a): Features an equatorial methyl group at C-2 and an axial methyl group at C-4.

Caption: Conformational equilibria for trans- and cis-2,4-dimethylpiperidine.

Part 3: Spectroscopic Differentiation: An Analyst's Guide

Unambiguous identification of the cis and trans isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose, as the distinct conformational properties of the isomers give rise to predictable and diagnostic differences in their spectra.

Differentiating Isomers with ¹H and ¹³C NMR

The key to differentiation lies in analyzing the chemical shifts (δ) and spin-spin coupling constants (J-values) in ¹H NMR, and the shielding effects observed in ¹³C NMR.

¹H NMR Analysis:

-

trans-Isomer (2e,4e): The ring protons at C2 and C4 (the methine protons) are in axial positions. They will exhibit large coupling constants to adjacent axial protons (Jax-ax ≈ 10-13 Hz), appearing as complex multiplets often described as a "triplet of doublets" or similar. This large coupling is a hallmark of a fixed axial proton.

-

cis-Isomer (Dynamic Equilibrium): The spectrum is a population-weighted average of the two equilibrating conformers. This results in averaged, often non-first-order coupling constants. The methine proton that is predominantly axial will show larger couplings than the methine proton that is predominantly equatorial (Jax-eq and Jeq-eq ≈ 2-5 Hz). The appearance of relatively narrow multiplets for one or both methine protons is indicative of the cis isomer.

¹³C NMR Analysis - The Gamma-Gauche Effect:

This principle is a cornerstone of stereochemical assignment in cyclic systems. An axial substituent creates steric compression on the carbons in the gamma position (three bonds away), causing their electron clouds to be polarized. This results in increased shielding, shifting their NMR signal upfield (to a lower ppm value) compared to a ring where the substituent is equatorial.[11]

-

trans-Isomer (2e,4e): With both methyl groups equatorial, the ring carbons C3, C5, and C6 experience no significant gamma-gauche shielding from the methyl groups.

-

cis-Isomer (Dynamic Equilibrium): Since both equilibrating conformers possess one axial methyl group, carbons gamma to that position will be shielded. For example, in the (2a,4e) conformer, C4 and C6 are shielded by the axial C2-methyl. In the (2e,4a) conformer, C2 and C6 are shielded by the axial C4-methyl. The observed spectrum, being an average, will show key ring carbons (notably C6) at a significantly higher field (lower ppm) compared to the trans isomer. This upfield shift is often the most straightforward and definitive diagnostic feature.

Summary of Diagnostic NMR Data

| Spectroscopic Parameter | trans-Isomer (2e,4e) | cis-Isomer (Equilibrating) | Rationale |

| ¹H NMR: C2-H & C4-H Coupling | Large J-values (~10-13 Hz) | Averaged, smaller J-values | Axial protons in the fixed chair show large ax-ax couplings. |

| ¹³C NMR: C6 Chemical Shift | Downfield (less shielded) | Upfield (more shielded) | Absence of gamma-gauche effect from methyl groups. |

| ¹³C NMR: C3, C5 Chemical Shifts | Downfield (less shielded) | Upfield (more shielded) | Presence of an axial methyl in both conformers shields gamma carbons. |

Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra on a high-field NMR spectrometer (≥400 MHz recommended for better resolution).

-

Advanced Experiments (Optional): If assignments are ambiguous, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to correlate protons with their directly attached carbons).

-

Data Analysis: Integrate the ¹H spectrum to confirm proton counts. Assign the peaks in both spectra based on expected chemical shifts, multiplicities, and the diagnostic principles outlined above. Compare the chemical shifts of the ring carbons between samples to identify the upfield shifts characteristic of the cis isomer.

Part 4: Applications and Significance in Drug Development

The choice between a cis or trans 2,4-dimethylpiperidine scaffold is a strategic decision in drug design, driven by the desired properties of the final molecule.

-

Conformational Rigidity for Potency and Selectivity: The conformationally locked nature of the trans isomer provides a rigid scaffold. This can be highly advantageous for minimizing the entropic penalty upon binding to a target, often leading to higher potency. The well-defined spatial orientation of substituents on the trans scaffold can also lead to higher selectivity for the intended biological target over off-targets.

-

Conformational Flexibility for Target Exploration: The dynamic nature of the cis isomer allows it to present an "ensemble" of conformations to a binding site. This flexibility can be useful in the early stages of drug discovery (hit-finding) to identify binding modes that might not be accessible to a more rigid analogue.

-

Scaffolds for 3D Fragment Libraries: Both isomers are valuable building blocks for creating 3D fragments in Fragment-Based Drug Discovery (FBDD).[4][5][9] Moving away from flat, aromatic fragments towards saturated, three-dimensional structures like dimethylpiperidines can improve physicochemical properties and lead to novel intellectual property.

Caption: Stereochemistry dictates drug-receptor interactions.

The piperidine moiety is found in drugs across numerous therapeutic areas, including antipsychotics, analgesics, and antihistamines.[2] By understanding and controlling the stereochemistry of substituted piperidines like the 2,4-dimethyl isomers, scientists can fine-tune the pharmacological profile of a molecule, optimizing its performance and paving the way for safer and more effective medicines.

References

- O'Hagan, D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(15), 6141-6149.

- Al-Rawi, J. M. A., & Al-Iraqi, M. A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- Manimekalai, A., & Jayabharathi, J. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114, 579-587.

- Suárez, A. G., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64.

- Zhu, C., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8631-8638.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-784.

- Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3470.

- Marson, C. M., et al. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 70(42), 7761-7772.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Gibson, C. L., et al. (2001). Stereoselective synthesis of 2,4,5-trisubstituted piperidines by carbonyl ene and Prins cyclisations. Tetrahedron, 57(14), 2747-2763.

- Smith, A. B., et al. (2009). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Organic Letters, 11(15), 3322-3325.

- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.

- O'Hagan, D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(15), 6141-6149.

- Tejo, C. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. LinkedIn.

- Bakulina, O., et al. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 19, 9683-9709.

- Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6459.

- ResearchGate. (n.d.). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine.

- Stephan, D. W., et al. (2021). Selective Catalytic Frustrated Lewis Pair Hydrogenation of CO2 in the Presence of Silylhalides. Angewandte Chemie International Edition, 60(52), 25771-25776.

- NIST. (n.d.). 2,4-Dimethyl-piperidine. NIST Chemistry WebBook.

- Stephan, D. W., et al. (2021). Selective Catalytic Frustrated Lewis Pair Hydrogenation of CO2 in the Presence of Silylhalides. Angewandte Chemie International Edition, 60(52), 25771-25776.

- Xiao, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 456-460.

- ResearchGate. (n.d.). The Synthesis of cis- and trans-1,3-Dimethyl-4-Diphenylmethoxypiperidines as Conformationally Restricted Analogues of Diphenylpyraline.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2,4-Lupetidine Hydrochloride: Nomenclature, Properties, and Stereochemical Considerations

Executive Summary

This technical guide provides a comprehensive overview of 2,4-Lupetidine hydrochloride, a substituted piperidine derivative relevant to researchers and scientists in chemical synthesis and drug development. The primary objective is to establish its precise chemical identity, including the authoritative IUPAC name, a comprehensive list of synonyms, and key chemical identifiers. This document addresses and clarifies common points of nomenclature confusion with similar-sounding but structurally distinct molecules, such as lutidine and lupitidine. Furthermore, it delves into the critical aspect of stereoisomerism inherent to the 2,4-dimethylpiperidine scaffold and outlines a general workflow for its synthesis and analytical characterization.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved pharmaceuticals and clinical candidates. Its saturated, six-membered heterocyclic nature allows it to adopt well-defined three-dimensional conformations (typically a chair conformation), which is crucial for precise molecular recognition and interaction with biological targets. The introduction of substituents, as in the case of 2,4-lupetidine, creates stereocenters that can be exploited to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. Understanding the fundamental chemistry of simple substituted piperidines like 2,4-lupetidine hydrochloride is therefore foundational for its application as a building block in the synthesis of more complex, biologically active molecules.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is paramount for scientific reproducibility and safety. This section consolidates the nomenclature and key identifiers for 2,4-Lupetidine hydrochloride from authoritative chemical databases.

IUPAC Name

The formal IUPAC name for this compound is 2,4-dimethylpiperidine;hydrochloride .[1] This name clarifies that the substance is a salt composed of the organic base 2,4-dimethylpiperidine and hydrochloric acid.

Synonyms and Common Names

In literature and commercial catalogs, the compound is known by several names. The term "lupetidine" is a historical common name for dimethylpiperidine.[2]

| Synonym | Reference |

| 2,4-Lupetidine hydrochloride | [1] |

| 2,4-Lupetidine HCl | [1][3] |

| 2,4-Dimethylpiperidine hydrochloride | [1][3] |

| cis-2,4-Dimethylpiperidine hydrochloride | [1][4][5] |

Key Identifiers

The following table summarizes the essential identifiers for cross-referencing in databases and regulatory documents. Note that the primary CAS number may refer to a mixture of stereoisomers.

| Identifier | Value | Source |

| CAS Number | 91846-47-8 | [1][3] |

| PubChem CID | 53487126 | [1] |

| Molecular Formula | C₇H₁₆ClN | [1][3] |

| Molecular Weight | 149.66 g/mol | [1][3] |

| Parent Compound | 2,4-Dimethylpiperidine (CID: 95423) | [1][6] |

Structural Elucidation and Salt Formation

2,4-Lupetidine hydrochloride is formed through the acid-base reaction between the secondary amine of the 2,4-dimethylpiperidine ring and hydrochloric acid. The nitrogen atom becomes protonated, forming a piperidinium cation with chloride as the counter-ion.

Caption: Reaction scheme for the formation of 2,4-Lupetidine hydrochloride.

Addressing Nomenclature Discrepancies

Clarity in chemical naming is essential to avoid procuring or referencing the wrong compound.

-

Lupetidine vs. Lutidine: These terms are frequently confused. "Lupetidine" refers to a saturated dimethylpiperidine ring system. In contrast, "Lutidine" refers to an aromatic dimethylpyridine ring system.[7][8][9] 2,4-Lutidine (CAS 108-47-4) and 2,4-Lupetidine are fundamentally different in structure, reactivity, and physical properties.

-

Lupetidine vs. Lupitidine: 2,4-Lupetidine should not be confused with Lupitidine (CAS 83903-06-4), which is a much larger and more complex molecule previously investigated as a histamine H₂ receptor antagonist.[10][11]

Stereoisomerism: A Critical Consideration

The substitution at positions 2 and 4 of the piperidine ring creates two stereocenters. This gives rise to stereoisomers, which can have distinct biological activities and physical properties. The causality behind this is that the spatial arrangement of the methyl groups dictates how the molecule can interact with chiral environments like enzyme active sites or receptors.

-

Cis/Trans Isomerism: The relative orientation of the two methyl groups can be either on the same side of the ring (cis) or on opposite sides (trans).

-

Enantiomers: Both the cis and trans diastereomers are chiral and exist as a pair of enantiomers ((2R,4R)/(2S,4S) for cis and (2R,4S)/(2S,4R) for trans).

The generic CAS number 91846-47-8 does not specify the stereochemistry and may represent a racemic mixture of one or more isomers.[1] For applications where stereochemistry is critical, such as in asymmetric synthesis or pharmacology, it is imperative to use a stereochemically pure isomer with a specific CAS number.

-

(2S,4S)-2,4-dimethylpiperidine hydrochloride: CAS 118013-48-2[4]

-

cis-2,4-Dimethylpiperidine hydrochloride: CAS 67288-92-0[5]

-

trans-2,4-Dimethylpiperidine: CAS 19683-92-2 (for the free base)[12]

Caption: Stereochemical relationships of 2,4-dimethylpiperidine isomers.

Physicochemical Properties

Detailed experimental data for 2,4-lupetidine hydrochloride is limited in publicly available literature. The data below is compiled from commercial supplier and database information.

| Property | Value | Source |

| Purity | ≥95% (typical commercial grade) | [3] |

| Appearance | Solid (expected) | - |

| Solubility | Expected to be soluble in water and polar protic solvents | - |

General Synthesis and Characterization Workflow

While a specific, validated protocol for CAS 91846-47-8 is not detailed in the search results, a standard, logical workflow can be constructed based on general organic chemistry principles for synthesizing similar compounds.[13] This represents a self-validating system where the identity of the final product is rigorously confirmed.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 2,4-Dimethylpiperidine (Free Base)

-

Rationale: The free base is required before the salt can be formed. A common method is the catalytic hydrogenation of the corresponding aromatic precursor, 2,4-lutidine.

-

Procedure:

-

Charge a high-pressure reactor with 2,4-lutidine and a suitable solvent (e.g., ethanol or acetic acid).

-

Add a hydrogenation catalyst (e.g., Rhodium on alumina or Ruthenium on carbon).

-

Pressurize the reactor with hydrogen gas (H₂) to a specified pressure and heat to the target temperature.

-

Maintain the reaction under pressure until hydrogen uptake ceases, indicating reaction completion.

-

Cool the reactor, vent, and filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure. The remaining crude oil is 2,4-dimethylpiperidine, which can be purified by distillation.

-

Step 2: Formation of the Hydrochloride Salt

-

Rationale: Converting the basic, often oily, amine into a stable, crystalline hydrochloride salt facilitates handling, purification, and storage.

-

Procedure:

-

Dissolve the purified 2,4-dimethylpiperidine free base in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add, with stirring, a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent, or as anhydrous HCl gas).

-

A precipitate of 2,4-lupetidine hydrochloride should form.

-

Continue stirring in the cold for a period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

-

Analytical Characterization Workflow

Caption: A logical workflow for the synthesis and characterization of 2,4-Lupetidine HCl.

Applications in Research and Development

2,4-Lupetidine hydrochloride is primarily utilized as a research chemical and a building block in synthetic organic chemistry.[3] Its value lies in providing a structurally defined piperidine core that can be further elaborated. Potential applications include:

-

Scaffold for Library Synthesis: The piperidine nucleus can be functionalized at the nitrogen atom and potentially at other ring positions to create libraries of novel compounds for screening in drug discovery programs.

-

Fragment-Based Drug Discovery (FBDD): As a small, simple molecule, it can be used as a fragment to probe the binding pockets of protein targets.

-

Agrochemical Synthesis: The piperidine motif is also present in some agrochemicals, and 2,4-lupetidine could serve as an intermediate in the development of new pesticides or herbicides.[8]

Conclusion

2,4-Lupetidine hydrochloride, with the definitive IUPAC name 2,4-dimethylpiperidine;hydrochloride , is a fundamental chemical building block. Its proper identification is crucial and requires careful distinction from the aromatic "lutidines" and the unrelated drug candidate "lupitidine". For any application in drug development or stereoselective synthesis, the most critical parameter is the stereochemistry of the 2,4-dimethyl substitution pattern. Researchers must verify the isomeric purity (cis vs. trans) and, if necessary, the enantiomeric purity of their material to ensure reliable and reproducible results.

References

- This compound | C7H16ClN | CID 53487126 - PubChem.

- Lupitidine Hydrochloride | C21H30Cl3N5O2S | CID 6321389 - PubChem.

- (2S,4S)-2,4-dimethylpiperidine hydrochloride | C7H16ClN | CID 13239015 - PubChem.

- 2,4-Lutidine - Wikipedia. [Link]

- Lupitidine | C21H27N5O2S | CID 4375468 - PubChem.

- 2,4-DIMETHYLPIPERIDINE, TRANS- - Drugfuture. [Link]

- 2,4-Dimethylpiperidine | C7H15N | CID 95423 - PubChem.

- 2,4-DIMETHYLPIPERIDINE, CIS- - GSRS. [Link]

- 2,3-Lutidine Usage And Synthesis - Suzhou Senfeida Chemical Co., Ltd. [Link]

- 2,4-DIMETHYLPIPERIDINE - GSRS. [Link]

- 2,4-DIMETHYLPIPERIDINE, CIS- - Drugfuture. [Link]

- 2,4-LUTIDINE - precisionFDA. [Link]

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P

- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P

- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis

Sources

- 1. This compound | C7H16ClN | CID 53487126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (2S,4S)-2,4-dimethylpiperidine hydrochloride | C7H16ClN | CID 13239015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 67288-92-0|cis-2,4-Dimethylpiperidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 2,4-Dimethylpiperidine | C7H15N | CID 95423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Selling 2,4-Lutidine 2,4-dimethylpyridien 108-47-4 98% In stock suppliers |Tocopharm [tocopharm.com]

- 10. Lupitidine Hydrochloride | C21H30Cl3N5O2S | CID 6321389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Lupitidine | C21H27N5O2S | CID 4375468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4-DIMETHYLPIPERIDINE, TRANS- [drugfuture.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

1H NMR spectrum of 2,4-Dimethylpiperidine hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 2,4-Dimethylpiperidine Hydrochloride Isomers

Introduction

2,4-Dimethylpiperidine is a heterocyclic motif present in various biologically active compounds and serves as a valuable building block in synthetic chemistry. The stereochemical relationship between the two methyl groups—either cis or trans—profoundly influences the molecule's three-dimensional structure and, consequently, its pharmacological and chemical properties. As a hydrochloride salt, the molecule's electronic environment is further altered by the protonation of the ring nitrogen, a common strategy to enhance aqueous solubility for pharmaceutical applications.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for elucidating the relative stereochemistry of such molecules in solution.[2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It moves beyond a simple recitation of data to explain the causal relationships between stereochemistry, molecular conformation, and the resulting spectral parameters. We will explore how to unambiguously differentiate the cis and trans isomers by leveraging the foundational principles of chemical shifts and spin-spin coupling.

Part 1: Foundational Principles of Stereochemical Influence on ¹H NMR

The Piperidine Ring: Conformation and Stereoisomerism

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In 2,4-dimethylpiperidine, this conformational preference is the primary determinant of the observed NMR spectrum. The two methyl substituents can be arranged in two diastereomeric forms: cis and trans.

-

trans-2,4-Dimethylpiperidine: The thermodynamically most stable conformation for the trans isomer is a chair form where both the C2-methyl and C4-methyl groups occupy equatorial positions (diequatorial). This arrangement minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions.

-

cis-2,4-Dimethylpiperidine: For the cis isomer, a diequatorial arrangement is impossible. The lowest energy chair conformation will have one methyl group in an equatorial position and the other in an axial position.

These distinct conformational preferences are the origin of the significant differences in their respective ¹H NMR spectra.

Caption: Most stable chair conformations for trans and cis isomers.

The Impact of N-Protonation

The formation of the hydrochloride salt involves the protonation of the nitrogen atom. This introduces a positive charge, which has two main effects on the ¹H NMR spectrum:

-

Deshielding of α-Protons: The positively charged ammonium group is strongly electron-withdrawing. This effect significantly deshields the protons on the adjacent carbons (H2 and H6), causing their signals to shift downfield (to a higher ppm value) compared to the free base.[1]

-

N-H Protons: Two new protons appear, bonded to the nitrogen (N⁺H₂). The chemical shift of these protons is highly variable and depends on the solvent, concentration, and temperature. In protic solvents like D₂O, these protons can exchange with deuterium, causing their signal to diminish or disappear. In aprotic solvents like DMSO-d₆, they are typically observed as a broad signal due to quadrupole broadening and exchange.

Part 2: Deciphering the ¹H NMR Spectra of cis and trans Isomers

The key to distinguishing the isomers lies in a detailed analysis of the chemical shifts (δ) and, most critically, the spin-spin coupling constants (J) of the ring protons, particularly H2 and H4.

The Role of Coupling Constants (J)

The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons, ³J) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. For a piperidine chair, this leads to predictable J-values:

-

Axial-Axial Coupling (³Jax,ax): The dihedral angle is ~180°, resulting in a large coupling constant, typically 10–13 Hz .[3]

-

Axial-Equatorial (³Jax,eq) & Equatorial-Equatorial (³Jeq,eq) Coupling: The dihedral angles are ~60°, resulting in small coupling constants, typically 2–5 Hz .[3][4]

Spectral Prediction for the trans-Isomer (Diequatorial Methyls)

In the stable diequatorial conformation, the protons at C2 and C4 (H2 and H4) are both in axial positions.

-

H2 Signal: This proton is coupled to the two protons at C3 (one axial, one equatorial) and the C2-methyl group. We expect to see one large axial-axial coupling (³JH2ax,H3ax ≈ 10-13 Hz) and one small axial-equatorial coupling (³JH2ax,H3eq ≈ 2-5 Hz). The signal will be a complex multiplet, often appearing as a doublet of quartets or similar.

-

H4 Signal: Similarly, this axial proton will exhibit a large axial-axial coupling to H3ax and H5ax. The signal will be a complex multiplet characterized by these large couplings.

The presence of these large, characteristic diaxial coupling constants for both the H2 and H4 signals is the definitive fingerprint of the trans isomer.

Spectral Prediction for the cis-Isomer (Axial/Equatorial Methyls)

Assuming the C4-methyl is equatorial (less sterically hindered position), the C2-methyl must be axial. Consequently, the proton at C2 (H2) is equatorial , while the proton at C4 (H4) is axial .

-

H2 Signal: This equatorial proton will only have small couplings to the C3 protons (³JH2eq,H3ax and ³JH2eq,H3eq ≈ 2-5 Hz). The signal will be a multiplet, but it will be noticeably narrower and lack the large splitting seen in the trans isomer.

-

H4 Signal: This axial proton will exhibit large diaxial couplings, similar to the trans isomer.

Therefore, the cis isomer is identified by the presence of one methine proton signal (H2) with only small coupling constants and another (H4) with large diaxial couplings.

Summary of Predicted Spectral Data

The following table summarizes the key distinguishing features and predicted chemical shifts for the ring protons. Absolute chemical shifts can vary with solvent, but the relative positions and coupling constants are diagnostic.[5]

| Proton(s) | trans-Isomer (e,e-Me) | cis-Isomer (a-Me₂, e-Me₄) | Rationale for Difference |

| H2 | ~3.0-3.4 ppm, Multiplet with large ³Jax,ax (~10-13 Hz) | ~3.0-3.4 ppm, Multiplet with only small ³Jeq,ax/eq (~2-5 Hz) | H2 is axial in trans, equatorial in cis. |

| H4 | ~1.8-2.2 ppm, Multiplet with large ³Jax,ax (~10-13 Hz) | ~1.8-2.2 ppm, Multiplet with large ³Jax,ax (~10-13 Hz) | H4 is axial in both stable conformations. |

| H6 | ~3.0-3.5 ppm (ax), ~2.5-2.9 ppm (eq) | ~3.0-3.5 ppm (ax), ~2.5-2.9 ppm (eq) | Deshielded by N⁺. Axial proton is often further downfield. |

| Ring CH₂ | ~1.4-2.0 ppm | ~1.4-2.0 ppm | Complex overlapping multiplets. |

| C2-CH₃ | ~1.2-1.4 ppm (doublet) | ~1.2-1.4 ppm (doublet) | Equatorial methyl in trans, axial in cis. Axial may be slightly more shielded (upfield). |

| C4-CH₃ | ~0.9-1.1 ppm (doublet) | ~0.9-1.1 ppm (doublet) | Equatorial in both conformations. |

| N⁺H₂ | Highly variable (e.g., 8-9 ppm in DMSO), Broad | Highly variable, Broad | Dependent on solvent, concentration, and temperature. |

Part 3: Experimental Protocol for ¹H NMR Analysis

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, interpretable NMR data.

Caption: Standardized workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5–15 mg of this compound into a clean, dry vial.[6]

-

Add approximately 0.6–0.7 mL of a suitable deuterated solvent.[7]

-

Choice of Solvent: Deuterium oxide (D₂O) is often a good first choice for hydrochloride salts due to high solubility. Note that the N⁺H₂ and any other exchangeable protons will not be observed. DMSO-d₆ or Methanol-d₄ are excellent alternatives that allow for the observation of N-H protons.[5]

-

-

Vortex the vial until the sample is fully dissolved. The solution must be transparent.[8]

-

Filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[6]

-

Cap the NMR tube securely and label it clearly.

-

-

Data Acquisition (on a ≥400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines and high resolution.

-

Set appropriate acquisition parameters. A standard ¹H experiment with 16 to 64 scans is typically sufficient.

-

Acquire the spectrum at a constant, controlled temperature (e.g., 298 K).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm. If using D₂O, reference the residual HDO peak to ~δ 4.79 ppm (note: this value is temperature-dependent).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

Advanced Analysis (Recommended):

-

2D COSY (Correlation Spectroscopy): If assignments are ambiguous, a COSY experiment is invaluable. It generates cross-peaks between signals that are J-coupled, providing an unambiguous map of proton connectivities and confirming which protons are adjacent in the molecular structure.[9]

-

Conclusion

The ¹H NMR spectrum provides a powerful and definitive method for the stereochemical assignment of this compound. The differentiation between the cis and trans isomers is not based on subtle chemical shift differences but on the clear, diagnostic patterns of spin-spin coupling constants. The trans isomer is unequivocally identified by the presence of large diaxial (10-13 Hz) couplings for the methine proton signals at both C2 and C4. Conversely, the cis isomer is characterized by a methine proton at C2 that exhibits only small (2-5 Hz) couplings, in stark contrast to the methine proton at C4, which retains its large diaxial splitting. By applying the principles and protocols outlined in this guide, researchers can confidently assign the relative stereochemistry of these important molecules.

References

- Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. (n.d.). ResearchGate.

- Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- NMR Sample Preparation. (n.d.). University of Missouri-St. Louis.

- Sample Preparation - Max T. Rogers NMR. (n.d.). Michigan State University.

- Sample Preparation. (n.d.). University College London.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

- This compound. (n.d.). PubChem.

- The signals for the benzylic hydrogens in the 1H NMR spectra... (2021). Transtutors.

- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2022). MDPI.

- Piperidine. (n.d.). SpectraBase.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023). MDPI.

- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). Longdom Publishing.

- 1H NMR Coupling Constants. (n.d.). Organic Chemistry Data.

- Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (n.d.). Indian Journal of Chemistry.

- NMR Coupling Constants Explained. (n.d.). Scribd.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. longdom.org [longdom.org]

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2,4-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 2,4-dimethylpiperidine. As a Senior Application Scientist, this document moves beyond a simple data repository to offer field-proven insights into the causal relationships between stereochemistry and ¹³C NMR chemical shifts in saturated nitrogen heterocycles. The principles and experimental considerations detailed herein are designed to be a self-validating system for researchers engaged in the structural elucidation of piperidine-based compounds, a common scaffold in medicinal chemistry.

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility, governed by the nitrogen inversion and ring-puckering, plays a critical role in determining the molecule's three-dimensional shape and, consequently, its biological activity. The introduction of substituents, such as methyl groups, creates stereoisomers with distinct spatial arrangements, leading to potentially dramatic differences in pharmacological profiles.

¹³C NMR spectroscopy is an exceptionally powerful tool for differentiating such stereoisomers. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic and steric environment. This guide will dissect the ¹³C NMR spectra of cis- and trans-2,4-dimethylpiperidine, illustrating how subtle changes in stereochemistry manifest as significant and predictable variations in their spectral data.

Theoretical Framework: Conformational Analysis and the γ-Gauche Effect

To interpret the ¹³C NMR spectra of 2,4-dimethylpiperidine isomers, a foundational understanding of cyclohexane and piperidine conformational analysis is essential. Piperidine, similar to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain.[1] However, the presence of the nitrogen atom introduces the possibility of N-H axial and equatorial conformers, with the equatorial conformation generally being more stable.[2]

The introduction of methyl substituents at the C2 and C4 positions leads to four possible stereoisomers: the cis and trans diastereomers, each existing as a pair of enantiomers. The preferred conformation of each diastereomer is dictated by the energetic cost of 1,3-diaxial interactions.

A key principle governing the ¹³C chemical shifts in these systems is the γ-gauche effect . This effect describes the shielding (upfield shift) of a carbon atom when it is in a gauche relationship with another carbon or heteroatom at the γ-position. This shielding is attributed to steric compression and hyperconjugative interactions. Conversely, an anti-periplanar arrangement does not induce this shielding. The γ-gauche effect is a cornerstone of stereochemical assignments in cyclic systems by ¹³C NMR.[3][4][5]

Experimental Protocol: Acquiring High-Quality ¹³C NMR Data

The following outlines a standard operating procedure for the acquisition of ¹³C NMR spectra for 2,4-dimethylpiperidine.

3.1. Sample Preparation

-

Analyte: cis- or trans-2,4-dimethylpiperidine (approximately 20-50 mg).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solvating properties and distinct solvent peak. Other deuterated solvents can be used depending on the sample's solubility and the desired experimental conditions.

-

Procedure: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Reference: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Spectrometer Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Nucleus: ¹³C

-

Technique: Proton-decoupled ¹³C NMR. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zgpg30) is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Approximately 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay ensures proper relaxation of quaternary carbons, although none are present in this molecule).

-

Number of Scans: Dependent on the sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

-

The following diagram illustrates the workflow for acquiring and processing the ¹³C NMR data.

¹³C NMR Spectral Data and Analysis

The experimentally observed ¹³C NMR chemical shifts for the cis and trans isomers of 2,4-dimethylpiperidine are presented below. The analysis hinges on the conformational preferences of each isomer.

Conformational Analysis of Isomers

-

trans-2,4-Dimethylpiperidine: The most stable conformation for the trans isomer places both methyl groups in equatorial positions, thus avoiding any significant 1,3-diaxial interactions. This diequatorial conformation is highly favored.

-

cis-2,4-Dimethylpiperidine: The cis isomer cannot adopt a conformation where both methyl groups are equatorial. It must exist as an equilibrium between two chair conformers: one with an axial C2-methyl and an equatorial C4-methyl, and the other with an equatorial C2-methyl and an axial C4-methyl. The conformer with the C4-methyl in the axial position is generally less stable due to 1,3-diaxial interactions with the axial protons at C2 and C6. Therefore, the conformer with the axial C2-methyl and equatorial C4-methyl is expected to be the major contributor to the conformational equilibrium.

The following diagram illustrates the key steric interactions that differentiate the isomers.

Chemical Shift Assignments and Discussion

The following table summarizes the ¹³C NMR chemical shifts for the isomers in CDCl₃.

| Carbon Atom | cis-2,4-Dimethylpiperidine (δ, ppm) | trans-2,4-Dimethylpiperidine (δ, ppm) |

| C2 | 47.9 | 52.8 |

| C3 | 35.5 | 40.0 |

| C4 | 31.4 | 31.8 |

| C5 | 34.9 | 34.5 |

| C6 | 53.6 | 57.6 |

| 2-CH₃ | 18.9 | 22.9 |

| 4-CH₃ | 22.4 | 22.6 |

Data sourced from the PhD thesis of Alan J. Jones, University of London (1966), as cited in established spectral databases.

Analysis of the trans Isomer (Diequatorial):

-

The chemical shifts for the trans isomer serve as a reference for a piperidine ring with equatorial methyl groups. The carbons C2, C3, and C6, as well as the 2-CH₃, are all deshielded (further downfield) compared to the cis isomer.

Analysis of the cis Isomer (Axial C2-Me, Equatorial C4-Me):

-

C2 and 2-CH₃: The most striking differences are observed for C2 and the C2-methyl group. In the major conformer of the cis isomer, the C2-methyl is axial. This axial methyl group has a gauche relationship with the C4 and C6 carbons of the ring. More importantly, the axial C2-methyl experiences steric compression from the axial protons at C4 and C6. This steric interaction, a manifestation of the γ-gauche effect, leads to a significant upfield shift (shielding) for both C2 (47.9 vs. 52.8 ppm) and the 2-CH₃ (18.9 vs. 22.9 ppm) compared to their equatorial counterparts in the trans isomer.

-

C6: The C6 carbon in the cis isomer is also shielded relative to the trans isomer (53.6 vs. 57.6 ppm). This is due to the γ-gauche interaction with the axial C2-methyl group.

-

C4: The chemical shift of C4 is very similar in both isomers. This is expected, as the C4-methyl group is equatorial in the major conformer of the cis isomer and in the trans isomer. However, the axial C2-methyl in the cis isomer does exert a γ-gauche effect on C4, causing a slight shielding (31.4 vs 31.8 ppm).

-

C3 and C5: The C3 carbon in the cis isomer is significantly shielded (35.5 vs 40.0 ppm) compared to the trans isomer. This is a result of the γ-gauche interaction with the axial C2-methyl group. The C5 carbon shows a much smaller difference, as it is further removed from the axial substituent.

Conclusion

The ¹³C NMR spectra of cis- and trans-2,4-dimethylpiperidine provide a classic and compelling example of the power of this technique in stereochemical analysis. The significant upfield shifts observed for the C2, C6, and the 2-CH₃ carbons in the cis isomer are diagnostic for an axial C2-methyl group. These shifts are a direct consequence of the γ-gauche effect, a through-space interaction rooted in the conformational preferences of the piperidine ring. For researchers in drug development and organic synthesis, a thorough understanding of these stereochemical effects on ¹³C NMR chemical shifts is indispensable for unambiguous structural assignment and for rationalizing the structure-activity relationships of piperidine-containing molecules.

References

- Wikipedia. Piperidine. [Link]

- PubChem. Piperidine.

- Eliel, E. L., Kandasamy, D., & Yen, C. Y. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

- Reich, H. J. Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- Zhang, M., et al. (2016). Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect. Journal of Natural Products, 79(5), 1396-1403. [Link]

- Indian Academy of Sciences.

- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 23(11), 925-929. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2,4-Dimethylpiperidine Hydrochloride in Organic Solvents

For Immediate Release

[CITY, STATE] – For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and intermediates is a cornerstone of successful project execution. This in-depth technical guide addresses the solubility of 2,4-Dimethylpiperidine hydrochloride in organic solvents, providing a foundational understanding, a robust experimental framework, and expert insights into the factors governing its behavior in non-aqueous media. While extensive quantitative data for this specific compound is not broadly published, this guide synthesizes established principles of physical organic chemistry and best practices in solubility determination to empower researchers in their laboratory endeavors.

Introduction: The Significance of Solubility in Process Chemistry and Formulation

This compound is a substituted piperidine derivative, a structural motif prevalent in numerous pharmaceuticals and biologically active compounds.[1][2] Its hydrochloride salt form is often chosen to improve stability and aqueous solubility. However, in the realm of organic synthesis, purification, and the formulation of non-aqueous solutions, a thorough understanding of its solubility in organic solvents is paramount.[3][4] This guide provides the necessary theoretical and practical knowledge to systematically approach the determination and modulation of its solubility.

The Physicochemical Landscape of this compound

As an amine hydrochloride, this compound is an ionic salt.[4][5] This fundamental property dictates its solubility behavior. The dissolution process in any solvent requires the overcoming of the crystal lattice energy by the energy of solvation. For an ionic compound like this, this involves the dissociation of the 2,4-dimethylpiperidinium cation and the chloride anion, followed by their stabilization through interactions with solvent molecules.

The general principle of "like dissolves like" provides a preliminary guide.[6] The ionic nature of the hydrochloride salt suggests a preference for polar solvents that can effectively solvate the charged species.[5] The piperidine ring itself, with its hydrocarbon backbone, contributes a degree of nonpolar character.[3] The interplay of these features results in a nuanced solubility profile across the spectrum of organic solvents.

A Framework for Experimental Solubility Determination

A reliable determination of solubility requires a carefully designed and executed experimental protocol. The following procedure outlines a robust method for ascertaining the equilibrium solubility of this compound in a chosen organic solvent.

Experimental Protocol: The Equilibrium Saturation Method

This method is designed to create a saturated solution at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[3]

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.[5] A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in solubility.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.[3] This step is vital to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered sample to a suitable concentration for analysis with the same solvent.[5]

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculation: The solubility (S) is calculated using the following formula: S = (C × V_total) / V_sample Where:

-

C is the concentration of the diluted sample.

-

V_total is the total volume of the diluted sample.

-

V_sample is the volume of the supernatant taken for dilution.[5]

-

Visualizing the Experimental Workflow

Caption: Key factors influencing the solubility of the target compound.

Troubleshooting and Advanced Considerations

-

Supersaturation: Rapid changes in temperature can lead to supersaturated solutions, which are thermodynamically unstable. It is essential to ensure that the system has reached true equilibrium.

-

Precipitation on Storage: A stock solution prepared at an elevated temperature may precipitate upon cooling. [3]It is advisable to prepare solutions fresh or store them at the temperature of their intended use.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is good practice to characterize the solid form before and after the solubility experiment to ensure no phase change has occurred.

Conclusion

References

- This compound | C7H16ClN | CID 53487126. PubChem.

- (2S,4S)-2,4-dimethylpiperidine hydrochloride | C7H16ClN | CID 13239015. PubChem.

- Experiment 13 – Properties of Amines and Amides. Moorpark College.

- Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K. ResearchGate.

- 2, 4-Dimethylpiperidine, HCl, min 95%, 1 gram. CP Lab Safety.

- Piperidine | Solubility of Things.

- Solubility Determination and Correlation Analysis of 5-Chloropyrazin-2-Amine in Several Mixed Solvents. Journal of Chemical & Engineering Data.

- 2,4-Dimethylpiperidine | C7H15N | CID 95423. PubChem.

- Methylamine Hydrochloride. Organic Syntheses Procedure.

- Solvation of Piperidine in Nonaqueous Solvents. ResearchGate.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.

- 2,6-Dimethylpiperidine. Wikipedia.

- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate.

- Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

An In-Depth Technical Guide to the Safe Handling and Storage of Corrosive Piperidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Piperidine and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals and serving as indispensable reagents and catalysts in organic synthesis.[1][2] However, their utility is matched by their significant and often severe hazards. As a class, these compounds are frequently corrosive, toxic, and highly flammable.[3][4] This guide moves beyond rudimentary safety checklists to provide a framework for risk assessment and management, grounded in the chemical principles that dictate their hazardous nature. Herein, we detail the causality behind essential safety protocols, offering a self-validating system for the handling, storage, and emergency management of corrosive piperidine derivatives in a research and development setting.

Section 1: Hazard Profile and Risk Stratification

A nuanced understanding of the risks associated with piperidine derivatives is the cornerstone of their safe utilization. The hazards are multi-faceted, stemming from the compound's basicity, flammability, and toxicity.

-